molecular formula C11H12ClN5O4 B584235 Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester CAS No. 1346598-89-7

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester

Cat. No.: B584235
CAS No.: 1346598-89-7
M. Wt: 313.698
InChI Key: NPPBJPXEAAUVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, it may be used in the development of new therapeutic agents. Additionally, it has industrial applications in the production of biochemical products .

Preparation Methods

The synthesis of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester involves several steps. The starting materials typically include 2-formamide-1,6-dihydro-6-chloro-9H-purin-9-yl and methoxyethyl ester. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester can be compared with other similar compounds, such as other purine derivatives. Its uniqueness lies in its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include other acetylated purine derivatives and formamide-containing compounds.

Properties

IUPAC Name

2-[(6-chloro-2-formamidopurin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O4/c1-7(19)21-3-2-20-6-17-4-13-8-9(12)15-11(14-5-18)16-10(8)17/h4-5H,2-3,6H2,1H3,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPBJPXEAAUVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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